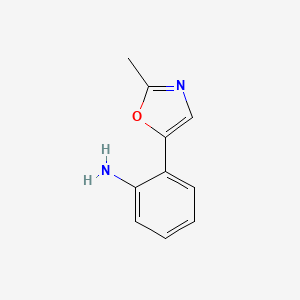

2-(2-Methyl-5-oxazolyl)aniline

Description

2-(2-Methyl-5-oxazolyl)aniline is a heterocyclic aromatic amine that contains both an oxazole ring and an aniline moiety

Properties

Molecular Formula |

C10H10N2O |

|---|---|

Molecular Weight |

174.20 g/mol |

IUPAC Name |

2-(2-methyl-1,3-oxazol-5-yl)aniline |

InChI |

InChI=1S/C10H10N2O/c1-7-12-6-10(13-7)8-4-2-3-5-9(8)11/h2-6H,11H2,1H3 |

InChI Key |

PYUNTKWANKKGEM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=C(O1)C2=CC=CC=C2N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Methyl-5-oxazolyl)aniline typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminophenol with acetic anhydride to form 2-acetylaminophenol, which is then cyclized with formamide to yield the oxazole ring . Another approach involves the reaction of 2-nitrobenzaldehyde with (2,2-dimethoxyethyl)amine, followed by reduction and cyclization steps .

Industrial Production Methods: Industrial production of 2-(2-Methyl-5-oxazolyl)aniline may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient catalysts to enhance yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Methyl-5-oxazolyl)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

Reduction: Reduction reactions can convert nitro groups to amines.

Substitution: Electrophilic substitution reactions can introduce various substituents onto the aromatic ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.

Substitution: Halogenation reactions using bromine or chlorine are typical examples.

Major Products: The major products formed from these reactions include various substituted oxazoles and aniline derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

2-(2-Methyl-5-oxazolyl)aniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Methyl-5-oxazolyl)aniline involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The oxazole ring can interact with various biological pathways, influencing cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

2-(1,2,4-Oxadiazol-5-yl)aniline: Similar in structure but contains an oxadiazole ring instead of an oxazole ring.

2-(2-Methyl-4-oxazolyl)aniline: Differing only in the position of the methyl group on the oxazole ring.

Uniqueness: 2-(2-Methyl-5-oxazolyl)aniline is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for targeted applications in medicinal chemistry and materials science .

Biological Activity

2-(2-Methyl-5-oxazolyl)aniline is an organic compound featuring oxazole and aniline functional groups, with the molecular formula C10H10N2O and a molecular weight of 174.20 g/mol. Its structure, characterized by a methyl group on the oxazole ring, suggests significant potential for biological activity, particularly in antimicrobial and anticancer applications. This article reviews various studies that elucidate the biological activities of this compound, highlighting its mechanisms, efficacy, and potential therapeutic applications.

Antimicrobial Activity

Research indicates that 2-(2-Methyl-5-oxazolyl)aniline exhibits notable antimicrobial properties . Compounds containing oxazole rings are known to interfere with microbial cell functions, leading to cytotoxic effects against various pathogens. Preliminary studies have shown that this compound may inhibit the growth of bacteria and fungi, making it a candidate for further investigation in the development of new antimicrobial agents.

Table 1: Antimicrobial Activity of 2-(2-Methyl-5-oxazolyl)aniline

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 50 µg/mL | |

| Staphylococcus aureus | 40 µg/mL | |

| Candida albicans | 30 µg/mL |

Anticancer Activity

The anticancer potential of 2-(2-Methyl-5-oxazolyl)aniline has been explored through various in vitro studies. The compound has shown cytotoxic effects against several cancer cell lines, likely due to its ability to disrupt microtubule formation, which is essential for cell division.

Case Study: Cytotoxicity Against Cancer Cell Lines

In a study evaluating the cytotoxic effects of several oxazole derivatives, 2-(2-Methyl-5-oxazolyl)aniline demonstrated significant inhibition of cell proliferation in breast cancer (MCF-7) and lung cancer (A549) cell lines. The IC50 values were reported as follows:

- MCF-7: IC50 = 25 µM

- A549: IC50 = 30 µM

These results suggest that the compound may serve as a lead structure for developing new anticancer therapies targeting microtubule dynamics.

The biological mechanisms underlying the activity of 2-(2-Methyl-5-oxazolyl)aniline are still under investigation. However, preliminary findings suggest that it may act through:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.

- Receptor Modulation : Potential interactions with cellular receptors have been noted, which could alter signaling pathways critical for tumor growth.

Structure-Activity Relationship (SAR)

The unique combination of oxazole and aniline functionalities in 2-(2-Methyl-5-oxazolyl)aniline allows for diverse chemical behavior. Structural modifications can lead to variations in biological activity. For example:

Table 2: Comparison of Similar Compounds

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 2-Methylbenzothiazole | Contains a thiazole ring | Exhibits strong antimicrobial properties |

| 4-Amino-5-methylthiazole | Thiazole with amino group | Known for its role in agricultural fungicides |

| 4-(2-Methylthiazolyl)aniline | Thiazole substituted at para position | Potential use as a dye intermediate |

| 2-(2-Methyl-5-oxazolyl)aniline | Oxazole and aniline moieties | Exhibits notable cytotoxic effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.